4-(Benzylideneamino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(Benzylideneamino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylideneamino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol with benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylideneamino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The benzylideneamino group can be reduced to form the corresponding amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-(Benzylideneamino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(Benzylideneamino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the thiol group allows it to form covalent bonds with target proteins, leading to changes in their structure and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(Benzylideneamino)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol
- 4-(Benzylideneamino)-5-(o-tolyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(Benzylideneamino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. The position of the methyl group on the aromatic ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Properties
CAS No. |
478255-93-5 |
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Molecular Formula |
C16H14N4S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[(E)-benzylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4S/c1-12-6-5-9-14(10-12)15-18-19-16(21)20(15)17-11-13-7-3-2-4-8-13/h2-11H,1H3,(H,19,21)/b17-11+ |
InChI Key |
XTDMHASTSPNCIG-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3 |
Origin of Product |
United States |
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